2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

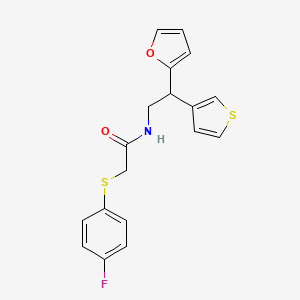

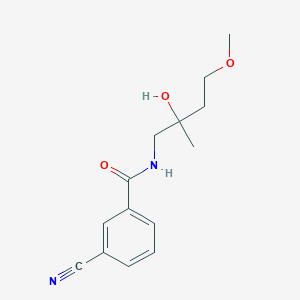

2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride is an organic compound with the CAS Number: 2094829-90-8 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 2-(1-phenylcyclopropyl)ethanamine hydrochloride . It appears as a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride is1S/C11H15N.ClH/c12-9-8-11(6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H . The InChI key is QVZLVFYWBQWVIZ-UHFFFAOYSA-N . The SMILES representation is C1CC1(CCN)C2=CC=CC=C2.Cl .

科学的研究の応用

Oxidation Reactions

- The oxidation of cyclopropylamines like 2-phenylcyclopropylamine, closely related to 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride, can lead to various products depending on the specific amine used. For example, the oxidation of 2-phenylcyclopropylamine yields cinnamaldehyde, while the 1-phenyl isomer produces benzonitrile and ethylene. These reactions are significant due to the involvement of nitrenium ions, offering insights into novel methods of C=C bond cleavage in cycloalkenes (Hiyama, Koide, & Nozaki, 1975).

Synthesis of Allylic Amine and C-cyclopropylalkylamine

- The hydrozirconation of alkynes, followed by transmetalation to dimethylzinc, allows for the synthesis of allylic amine building blocks. This process also enables the formation of C-cyclopropylalkylamines through cyclopropanation, highlighting a method for creating complex amines from simpler precursors (Wipf, Kendall, & Stephenson, 2003).

Production of Branched Tryptamines

- The rearrangement of cyclopropylketone arylhydrazones can lead to the formation of branched tryptamines. Specifically, using (2-arylcyclopropyl)ethanones can result in branched tryptamines with aryl groups in the α-position to the amino group, demonstrating a method for synthesizing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).

Synthesis of Isoxazoles

- The synthesis of 4,5-bis(o-haloaryl)isoxazoles involves the use of 1,2-bis(o-haloaryl)ethanones, which can be efficiently prepared and applied in this context. This approach provides a definitive proof for a heterocyclization mechanism based on an amine exchange process, useful in the synthesis of complex organic compounds (Olivera et al., 2000).

Amide Formation in Bioconjugation

- The mechanism of amide formation involving carbodiimide in aqueous media is important in bioconjugation processes. This study provides insights into the reactions between carboxylic acids and amines, highlighting how different types of carboxyl groups and amines react under various conditions (Nakajima & Ikada, 1995).

Anti-Influenza Virus Activity

- Novel tricyclic compounds with unique amine moieties, based on the structure of triperiden, have been developed as anti-influenza virus agents. One specific compound demonstrated potent anti-influenza A virus activity, indicating the potential of cyclopropylamine derivatives in developing new antiviral drugs (Oka et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-(1-phenylcyclopropyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-9-8-11(6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZLVFYWBQWVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCN)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2957704.png)

![3-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957705.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2957706.png)

![N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2957711.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2957713.png)

![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)

![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)

![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)